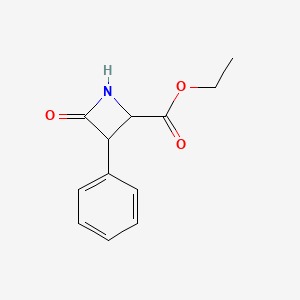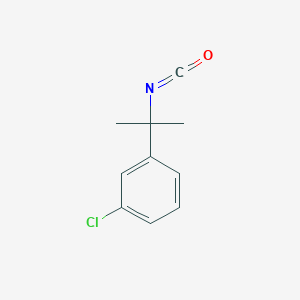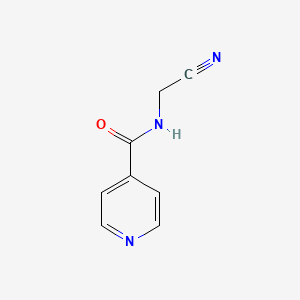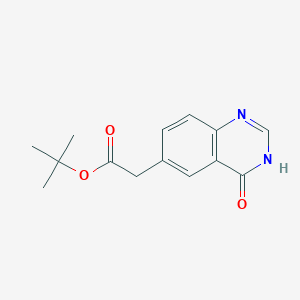
Ethyl 4-oxo-3-phenylazetidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-oxo-3-phenylazetidine-2-carboxylate is a compound belonging to the class of azetidinones, which are four-membered lactams. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The azetidinone ring is a crucial structural component in many bioactive molecules, including antibiotics and enzyme inhibitors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-3-phenylazetidine-2-carboxylate typically involves the Staudinger reaction, which is a [2+2] cycloaddition of ketenes to Schiff bases. This method is advantageous due to its high yield and the ability to produce the compound on a large scale . The reaction conditions often include the use of a base such as triethylamine and solvents like methylene chloride at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods: For industrial production, the synthesis of this compound can be optimized to avoid costly separation steps and improve overall yield. Techniques such as catalytic optimization and the use of readily available starting materials are employed to make the process more economical and scalable .
化学反応の分析
Types of Reactions: Ethyl 4-oxo-3-phenylazetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions: The reactions are usually carried out under controlled conditions to prevent the degradation of the azetidinone ring. Solvents like dichloromethane and methanol are commonly used, and reactions are often performed at low temperatures to maintain the integrity of the compound .
Major Products: The major products formed from these reactions include various substituted azetidinones, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
Ethyl 4-oxo-3-phenylazetidine-2-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Ethyl 4-oxo-3-phenylazetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. The compound inhibits these enzymes by mimicking the natural substrate, thereby preventing the formation of the bacterial cell wall and leading to cell death . Additionally, it can interact with other molecular pathways, including those involved in cancer cell proliferation, by inducing apoptosis through the stabilization of microtubules .
類似化合物との比較
4-Acetoxy-2-azetidinone: Used in the synthesis of carbapenem and penem antibiotics.
3-Chloro-2-oxo-4-phenylazetidin-1-yl derivatives: Known for their antimicrobial and anticancer activities.
3-Phenylthio-azetidin-2-ones: Studied for their Lewis acid catalyzed functionalization reactions.
Uniqueness: Ethyl 4-oxo-3-phenylazetidine-2-carboxylate is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and its potential for diverse biological activities. Its ability to serve as a versatile intermediate in the synthesis of various bioactive molecules sets it apart from other similar compounds .
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
ethyl 4-oxo-3-phenylazetidine-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)10-9(11(14)13-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3,(H,13,14) |
InChIキー |
YKRQZOLHQGQJOE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(C(=O)N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-n-Propyl-3-carboxy-8-methyl-imidazo[1,2-a]pyridine](/img/structure/B8585783.png)
![Chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetyl chloride](/img/structure/B8585788.png)




![2(3H)-Benzothiazolimine, 3-[3-(methylthio)propyl]-6-(trifluoromethoxy)-](/img/structure/B8585813.png)







